molecular formula C7H13NO B13493924 2,2-Dimethylpiperidin-3-one

2,2-Dimethylpiperidin-3-one

Cat. No.: B13493924
M. Wt: 127.18 g/mol
InChI Key: UQQBQULQSREXJP-UHFFFAOYSA-N
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Description

2,2-Dimethylpiperidin-3-one is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the second carbon and a ketone group at the third carbon. This compound is of significant interest due to its versatile applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylpiperidin-3-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2-dimethyl-1,3-diaminopropane with acetic anhydride can yield this compound. Another method involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpiperidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dimethylpiperidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethylpiperidin-3-one involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or as an inhibitor for specific enzymes. The exact pathways depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylpiperidin-3-one is unique due to the presence of both the ketone and the two methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2,2-dimethylpiperidin-3-one

InChI

InChI=1S/C7H13NO/c1-7(2)6(9)4-3-5-8-7/h8H,3-5H2,1-2H3

InChI Key

UQQBQULQSREXJP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCCN1)C

Origin of Product

United States

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